molecular formula C3H5NO2 B103843 Formamide, N-formyl-N-methyl- CAS No. 18197-25-6

Formamide, N-formyl-N-methyl-

Cat. No. B103843
CAS RN: 18197-25-6
M. Wt: 87.08 g/mol
InChI Key: QWOKUXNYCLUKMH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of N-methylformamide (HCONHCH3) has been extensively studied, revealing detailed bond distances and angles. Gas electron diffraction studies have determined the bond lengths and angles within the molecule, such as the N–C (methyl) bond length of 1.459±0.006 Å and the C(carbonyl)–N bond length of 1.366±0.008 Å. The molecule predominantly exists in a trans conformation in the gas phase, with a smaller fraction of the cis conformer suggested but not conclusively proven . Additionally, the molecular structures of N-(azol-N-yl) formamides have been solved by X-ray crystallography, showing that these compounds exist in the Z configuration in the solid state and in solution .

Synthesis Analysis

N-methyl formamide has been synthesized in various ways, including a vacuum ultraviolet photoionization study that suggests its formation in deep space from methylamine and carbon monoxide upon irradiation with energetic electrons, simulating the effect of cosmic rays . Efficient preparations of N-methylformamide have also been developed for labeling with isotopes, such as 14C and deuterium, for use as antitumor agents . Furthermore, N-formyl imide has been used as an N-formylating agent for the direct synthesis of N-formamides, offering a simple and metal-free synthesis method . A metal-free synthesis of unsymmetrically N,N-disubstituted formamides from CO2, primary amine, and aldehyde has also been reported, using an ionic liquid at room temperature10.

Chemical Reactions Analysis

N-methylformamide is involved in various chemical reactions. It has been used as a key molecule in peptide bond polymerization in extraterrestrial ices, which is significant for understanding the origins of life . In the context of catalysis, l-Piperazine-2-carboxylic acid derived N-formamides have been developed as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines . Additionally, N-methyl-N-(2,2,2-trichloro-1-arylaminoethyl)formamides and related compounds have been synthesized as potential fungicides, demonstrating the versatility of N-methylformamide derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of formamide and N-methylformamide have been studied using quantum mechanical charge field-molecular dynamics (QMCF-MD). This study provided insights into the hydrogen bond formation of these molecules in aqueous solution, including the influence of methylation on molecular and hydration properties . The nuclear magnetic resonance (NMR) spectrum of N-methyl formamide oriented in a lyotropic liquid crystal solvent has revealed the presence of both cis and trans forms, allowing for the analysis of possible non-planar distortions at the nitrogen atom .

Scientific Research Applications

  • Catalysis and Synthesis

    • Gold nanoparticles supported on NiO catalyze the one-pot N-formylation of amines with methanol and molecular oxygen to produce formamide at a high selectivity. This process is essential in generating methyl formate in situ, followed by reaction with amines (Ishida & Haruta, 2009).
    • Electrochemical methods have been developed for the synthesis of formamides through electrochemical decarboxylative N-formylation of amines with glyoxylic acid, offering an efficient approach with broad functional group tolerance (Lin & Huang, 2018).
    • Synthesis of formamides containing unsaturated groups using CO2 and H2 is achieved with a Cu(OAc)2–4-dimethylaminopyridine catalytic system, preserving the unsaturated groups while converting substrates to the desired formamides (Liu et al., 2017).
  • Medicinal Chemistry and Pharmaceuticals

    • N-Methylformamide, a derivative of formamide, is noted for its active antitumor properties. Efficient preparations of N-methylformamide have been developed, including labeling the compound with various isotopes for research purposes (Threadgill & Gate, 1983).
    • N,N-Bis(α-methylbenzyl)formamide is an example of chiral formamides functioning as Lewis base catalysis in catalytic asymmetric synthesis, illustrating the potential of formamides in complex organic syntheses (Iseki et al., 1998).
  • Molecular Structure and Analysis

    • Studies on the molecular structure of N-methylformamide by gas electron diffraction revealed systematic trends among the skeletal structures of formamide and its derivatives. These findings are significant for understanding the conformations of these molecules in various states (Kitano & Kuchitsu, 1973).
    • Ab initio theoretical studies have provided insights into the electron binding to formamide and its derivatives, which is critical for understanding their chemical and physical properties (Desfrançois et al., 1999).
  • Environmental and Sustainable Chemistry

    • Catalyst-free selective N-formylation and N-methylation of amines using CO2 as a sustainable carbon source have been developed, highlighting the use of formamide derivatives in green chemistry applications (Zou et al., 2020).

Safety And Hazards

Formamide is a reproductive toxin (teratogen). Female lab workers of child-bearing age must be made aware that fetus exposure to formamide may result in developmental abnormalities . Formamide is also an irritant to skin, eye, and respiratory tract . It is slightly combustible .

properties

IUPAC Name

N-formyl-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c1-4(2-5)3-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOKUXNYCLUKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336452
Record name Formamide, N-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formamide, N-formyl-N-methyl-

CAS RN

18197-25-6
Record name Formamide, N-formyl-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
N Yurkevich, S Bortnikova, N Abrosimova… - Water, Air, & Soil …, 2019 - Springer
The article presents the results of the study of the vapor streams from sulfide-containing tailings after gold mining by cyanidation (Ursk waste heaps, Kemerovo region, Russia). The gas …
Number of citations: 16 link.springer.com
SH Adam, N Giribabu, N Kassim, KE Kumar… - Biomedicine & …, 2016 - Elsevier
… The effect of VVSAE could be contributed by the major compounds in the extract which include formamide N-formyl-N-methyl, guanidine N,N-dimethyl, oxime methoxy-phenyl, …
Number of citations: 41 www.sciencedirect.com
SY Lee, BY Seo, JS Eom, HS Choi - Korean Journal of Food …, 2017 - ekosfop.or.kr
This study evaluated quality characteristics of soybean fermented by selected lactic acid bacteria, which were the enzyme strains with high antimicrobial activities isolated from …
Number of citations: 12 www.ekosfop.or.kr
S Brooks, R Wright - 2008 - niva.brage.unit.no
This is a review of the current available literature on the ecotoxicity of selected amines and secondary products to freshwater animals and plants. This review is not a comprehensive list …
Number of citations: 14 niva.brage.unit.no
B Hincapie, SM Llano, HF Garces… - Adsorption Science …, 2018 - journals.sagepub.com
… CPO and traces of cyclopentenone and formamide N-formyl N-methyl were detected by GC–MS analysis of the ether extract of experiment performed with molar ratio H 2 O 2 /CPE …
Number of citations: 9 journals.sagepub.com
MEAH Osman, AM Abo-Shady, RM Gaafar… - Egyptian Journal of …, 2021 - journals.ekb.eg
THIS STUDY was conducted to evaluate different priming treatments for wheat grains, including Nostoc muscorum and Arthrospira platensis aqueous extracts, for different periods (2, 6, …
Number of citations: 3 journals.ekb.eg
H Shaikh, N Memon, MI Bhanger… - Pakistan Journal of …, 2014 - pjaec.pk
To investigate presence of organic contaminants in river Indus and its tributaries screening studies were carried out. Two years screening studies were based on four sampling …
Number of citations: 16 www.pjaec.pk
袁林 - 2008 - 武汉: 湖北中医学院
Number of citations: 1
이선영, 서보영, 엄정선, 최혜선 - 한국식품저장유통학회지, 2017 - dbpia.co.kr
전통장류로부터 분리 된 효소 활성 및 probiotic효과가 우수한 유산균을 접종하여 제조된 콩 발효물의 품질특성을 분석하였다. 일반세균수는 유산균을 접종한 콩 발효물이 4.10×10SUP9/SUP-…
Number of citations: 5 www.dbpia.co.kr

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